3,4,5-Trifluorocinnamic acid

Vue d'ensemble

Description

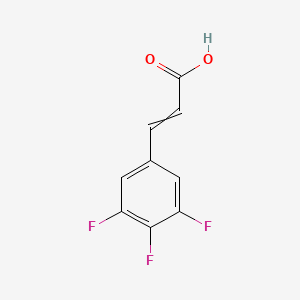

3-(3,4,5-Trifluorophenyl)prop-2-enoic Acid is a fluorinated organic compound with the molecular formula C9H5F3O2. This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorocinnamic acid typically involves the reaction of 3,4,5-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4,5-Trifluorophenyl)prop-2-enoic Acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that TFCA exhibits significant anti-inflammatory effects. It has been shown to modulate enzyme activities related to inflammation and metabolic processes. In animal studies, TFCA demonstrated sedative-hypnotic effects by inhibiting spontaneous motility in mice . The compound's ability to penetrate biological membranes enhances its potential as a therapeutic agent.

Antimicrobial Activity

TFCA has been evaluated for its antimicrobial properties against various pathogens. A study reported that derivatives of TFCA exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.15 to 5.57 µM . This suggests potential applications in developing new antibiotics.

Hormonal Modulation

In vitro studies have shown that certain derivatives of TFCA can inhibit dihydrotestosterone (DHT) production, which is crucial for conditions like androgenetic alopecia. For instance, one derivative exhibited an IC50 value of 1.44 ± 0.13 µM for DHT inhibition without significant cytotoxicity .

Organic Synthesis

TFCA serves as an important intermediate in organic synthesis due to its functional groups that allow for further chemical modifications. It can participate in various reactions such as Michael additions and conjugate addition reactions, enabling the synthesis of complex molecules . Its trifluoromethyl groups enhance the reactivity of the double bond in the α,β-unsaturated carboxylic acid structure.

Materials Science

The unique properties of TFCA make it suitable for applications in materials science. Its ability to undergo photodimerization has been exploited in developing new materials with specific optical properties . The structural characteristics of TFCA can also be utilized in creating polymeric materials with enhanced thermal stability and mechanical strength.

Agricultural Chemistry

TFCA and its derivatives have shown promise in agricultural applications, particularly as herbicides or growth inhibitors. Studies have demonstrated that certain analogs can inhibit the growth of plant pathogens such as Corynebacterium campestre, suggesting potential use as bioactive agents in crop protection .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3,4,5-Trifluorocinnamic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,4-Trifluorocinnamic Acid

- 2,4,5-Trifluorophenylacetic Acid

- 3,4,5-Trifluorophenylboronic Acid

Uniqueness

3-(3,4,5-Trifluorophenyl)prop-2-enoic Acid is unique due to the specific arrangement of fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications where the presence of multiple fluorine atoms can enhance performance, such as in pharmaceuticals and advanced materials.

Activité Biologique

3,4,5-Trifluorocinnamic acid (TFCA) is a derivative of cinnamic acid that has garnered attention due to its diverse biological activities. This article explores the biological efficacy of TFCA, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms on the phenyl ring of the cinnamic acid structure. This modification enhances its lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

TFCA has demonstrated significant antimicrobial properties. A study reported that compounds derived from TFCA exhibited strong activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM . Additionally, TFCA showed effectiveness against Mycobacterium marinum, indicating its potential as an antibacterial agent .

2. Antiviral Activity

Research indicates that TFCA derivatives have antiviral properties, particularly against hepatitis B virus (HBV) and influenza A virus. The antiviral efficacy was attributed to the ability of these compounds to inhibit viral replication through various mechanisms . The SAR studies suggest that the introduction of electron-withdrawing groups like trifluoromethyl enhances antiviral activity compared to their non-fluorinated counterparts .

3. Anti-inflammatory Effects

TFCA has been studied for its anti-inflammatory properties. In vitro assays revealed that TFCA significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating inflammatory diseases .

4. Antioxidant Activity

The antioxidant capacity of TFCA was evaluated using DPPH radical scavenging assays, demonstrating its ability to neutralize free radicals effectively. This property may contribute to its protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR studies on TFCA highlight the importance of the trifluoromethyl group in enhancing biological activity compared to other substitutions on the cinnamic acid framework. For instance, compounds with trifluoromethyl groups exhibited improved antimicrobial and anticancer activities compared to their non-fluorinated analogs .

| Compound | Activity Type | MIC (µM) | Reference |

|---|---|---|---|

| TFCA | Antimicrobial | 0.15-5.57 | |

| TFCA | Antiviral | Variable | |

| TFCA | Anti-inflammatory | Significant reduction in cytokines |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized various derivatives of TFCA to evaluate their antimicrobial activity against Staphylococcus aureus. The results indicated that certain derivatives had MIC values lower than traditional antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of TFCA in a murine model of acute gastritis revealed that pre-treatment with TFCA significantly reduced gastric lesions compared to control groups. The mechanism was linked to the inhibition of gastric acid secretion and modulation of inflammatory pathways .

Propriétés

IUPAC Name |

3-(3,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIWFMZBVZFEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266553 | |

| Record name | 3-(3,4,5-Trifluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152152-19-7 | |

| Record name | 3-(3,4,5-Trifluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152152-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4,5-Trifluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.